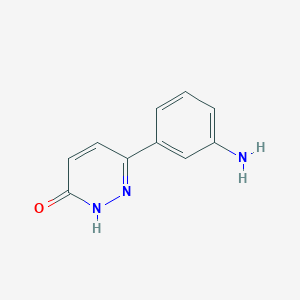

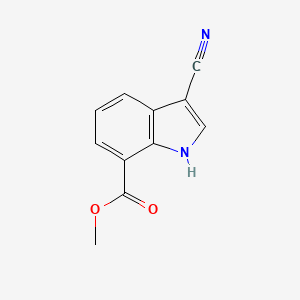

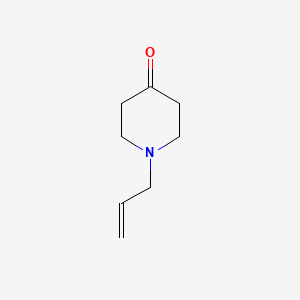

3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lactose monohydrate is a crystalline form of lactose, the primary carbohydrate found in cow’s milk. It is composed of the simple sugars galactose and glucose bonded together. Lactose monohydrate is produced by exposing alpha-lactose from cow’s milk to low temperatures until crystals form, then drying off any excess moisture . This compound is widely used in the food and pharmaceutical industries as a sweetener, stabilizer, or filler .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactose monohydrate is synthesized by crystallizing lactose from cow’s milk. The process involves cooling a concentrated lactose solution to form alpha-lactose crystals, which are then separated and dried to obtain lactose monohydrate .

Industrial Production Methods: In industrial settings, lactose monohydrate is produced by concentrating whey, a by-product of cheese production, to obtain a lactose-rich solution. This solution is then crystallized at low temperatures to form alpha-lactose monohydrate crystals, which are subsequently dried to remove excess moisture .

Chemical Reactions Analysis

Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.

Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol, a sugar alcohol.

Common Reagents and Conditions:

Hydrolysis: Enzyme lactase or acidic conditions.

Isomerization: Alkaline solutions.

Hydrogenation: Catalysts such as nickel under hydrogen gas.

Major Products:

Hydrolysis: Glucose and galactose.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

Scientific Research Applications

Lactose monohydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.

Biology: Employed in cell culture media as a carbon source.

Medicine: Commonly used as a filler in tablets and capsules due to its excellent compressibility properties.

Industry: Utilized as a stabilizer and sweetener in food products, and as a bulking agent in animal feed.

Mechanism of Action

Lactose monohydrate can be compared with other similar compounds such as lactulose and lactitol:

Lactulose: An isomer of lactose, used as a laxative.

Lactitol: A hydrogenated form of lactose, used as a low-calorie sweetener.

Uniqueness: Lactose monohydrate is unique due to its widespread use in the pharmaceutical industry as a filler and its role as a stabilizer and sweetener in the food industry .

Comparison with Similar Compounds

- Lactulose

- Lactitol

- Sucrose

- Glucose

Lactose monohydrate’s versatility and unique properties make it an essential compound in various scientific and industrial applications.

Properties

IUPAC Name |

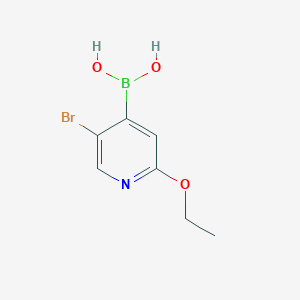

5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O.ClH/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18;/h3-10,12-13,19H,1-2,11H2,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHACRBDLUKTTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017425 |

Source

|

| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403601-83-2 |

Source

|

| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)